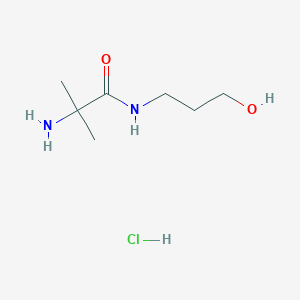

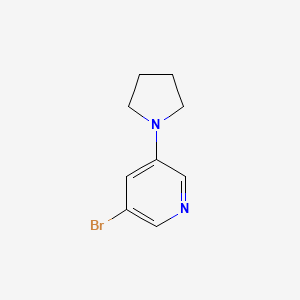

![molecular formula C5H8N4O B1441952 5,6,7,8-tetrahidro-1,2,4-triazolo[4,3-a]pirazin-3(2H)-ona CAS No. 914654-93-6](/img/structure/B1441952.png)

5,6,7,8-tetrahidro-1,2,4-triazolo[4,3-a]pirazin-3(2H)-ona

Descripción general

Descripción

“5,6,7,8-tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one” is a chemical compound that is used as a pharmaceutical intermediate . It is a precursor compound in the synthesis of Sitagliptin, a novel antidiabetic drug .

Synthesis Analysis

The synthesis of this compound involves several steps :- Adding palladium/carbon and an ethanol solution of the product from step 2 under the protection of nitrogen in a high-pressure kettle .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group attached to a tetrahydro-triazolo-pyrazine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Aplicaciones Científicas De Investigación

Análisis de Impurezas Farmacéuticas

Este compuesto se identifica como una posible impureza genotóxica en Sitagliptin, un medicamento antidiabético . Se han desarrollado métodos analíticos avanzados como la Cromatrografía Líquida de Ultra Rendimiento con Espectrometría de Masas de Triple Cuadrupolo (UHPLC-MS/MS) para cuantificar esta impureza debido a sus implicaciones en el tratamiento a largo plazo .

Química Medicinal

El andamiaje de triazolopirazina sirve como bloque de construcción en la química medicinal. Se utiliza para crear bibliotecas enfocadas de pequeñas moléculas con una variedad de sustituyentes, que son esenciales para sintetizar compuestos médicamente relevantes .

Descubrimiento de Fármacos

Los derivados de la triazolopirazina exhiben una amplia gama de actividades biológicas, incluyendo propiedades antidiabéticas, antiplaquetarias, antifúngicas, antibacterianas, antimalariales, antituberculosas y anticonvulsivas. Esto los hace significativos en los programas de descubrimiento de fármacos .

Desarrollo de Métodos Analíticos

Se han desarrollado métodos sensibles de LC-MS/MS para la determinación y cuantificación de impurezas de N-nitrosamina en ingredientes farmacéuticos, donde los derivados de la triazolopirazina son los principales farmacóforos .

Investigación de Materiales Energéticos

Los compuestos basados en triazolopirazina se están investigando para su aplicación en materiales energéticos. Los estudios se centran en la relación entre la estructura molecular y la sensibilidad, con el objetivo de diseñar materiales de próxima generación para diversas aplicaciones .

Química Sintética

El compuesto se utiliza en la química sintética para producir rápidamente 3-amino-1,2,4-triazoles N1-sustituidos, ofreciendo diversidad estructural y facilitando la síntesis de moléculas complejas .

Mecanismo De Acción

Target of Action

It is synthesized as a pharmaceutical intermediate for sitagliptin , which is a dipeptidyl peptidase-4 (DPP-4) inhibitor . Therefore, it can be inferred that DPP-4 could be a potential target.

Mode of Action

As an intermediate in the synthesis of sitagliptin , it may share similar interactions with its targets. Sitagliptin inhibits DPP-4, an enzyme that degrades incretin hormones, leading to increased insulin synthesis and release .

Biochemical Pathways

As an intermediate in the synthesis of sitagliptin , it may influence the incretin system. Inhibition of DPP-4 by Sitagliptin prevents the degradation of incretin hormones, enhancing insulin secretion and suppressing glucagon release .

Pharmacokinetics

As an intermediate in the synthesis of Sitagliptin , its pharmacokinetic properties may be transformed during the synthesis process.

Result of Action

As an intermediate in the synthesis of sitagliptin , it may contribute to the overall effects of Sitagliptin, which include enhanced insulin secretion and suppressed glucagon release .

Safety and Hazards

Direcciones Futuras

The future directions for this compound largely depend on its use in the synthesis of pharmaceuticals. For instance, the optimization of the manufacturing process of Sitagliptin to decrease the content of N-nitroso-triazolopyrazine (a potential contaminant) in the final drug product is a current area of research .

Análisis Bioquímico

Biochemical Properties

5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism . The compound’s interaction with DPP-4 inhibits the enzyme’s activity, leading to increased levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels . Additionally, 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one has been found to interact with other proteins and biomolecules, influencing various metabolic pathways .

Cellular Effects

The effects of 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling . The compound modulates gene expression related to these pathways, leading to improved glucose uptake and utilization by cells . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular energy homeostasis .

Molecular Mechanism

At the molecular level, 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one exerts its effects through specific binding interactions with target enzymes and proteins. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity . This inhibition prevents the degradation of incretin hormones, leading to enhanced insulin secretion and glucose regulation . Additionally, the compound may interact with other molecular targets, influencing various signaling pathways and gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated sustained effects on glucose metabolism and insulin signaling, with no significant adverse effects reported .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one vary with dosage. At lower doses, the compound effectively enhances insulin secretion and improves glucose regulation without causing toxicity . At higher doses, some adverse effects, such as mild gastrointestinal disturbances, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one is involved in several metabolic pathways, primarily those related to glucose metabolism. The compound interacts with enzymes such as DPP-4, influencing the levels of incretin hormones and thereby modulating insulin secretion and glucose homeostasis . Additionally, it may affect other metabolic pathways by altering the activity of key enzymes and influencing metabolite levels .

Transport and Distribution

Within cells and tissues, 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution within tissues is influenced by factors such as tissue permeability and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate subcellular sites to exert its effects .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c10-5-8-7-4-3-6-1-2-9(4)5/h6H,1-3H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOTWEKUILBXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NNC2=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(chloroacetyl)amino]phenyl}benzamide](/img/structure/B1441871.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1441878.png)

![8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1441879.png)

![4-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441882.png)

![tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B1441883.png)

![tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1441886.png)

![{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride](/img/structure/B1441887.png)

![Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1441888.png)